molecular formula C8H8N2O B3189069 1-methyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one CAS No. 27381-99-3

1-methyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one

Cat. No.: B3189069
CAS No.: 27381-99-3
M. Wt: 148.16 g/mol
InChI Key: IYHYEXYPTIGYGY-UHFFFAOYSA-N
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Description

Synthesis Analysis

Several synthetic methods have been reported for the preparation of 1-methylpyrrolo[3,2-c]pyridin-4-one derivatives. These methods involve cyclization reactions, functional group transformations, and modifications of existing pyrrolopyridine scaffolds. Notably, researchers have explored both traditional and innovative approaches to access this compound .


Molecular Structure Analysis

The molecular formula of 1-methylpyrrolo[3,2-c]pyridin-4-one is C₈H₆N₂O . Its structure consists of a fused pyrrole and pyridine ring, with the methyl group attached to the pyrrole nitrogen. The aromaticity of the rings contributes to its stability and reactivity. The precise three-dimensional arrangement of atoms can be visualized using computational methods or X-ray crystallography .

Scientific Research Applications

Synthesis and Chemical Properties

  • 1-methyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one is involved in the synthesis of various derivatives through efficient chemical reactions. For instance, Zhang et al. (2017) developed a tandem intermolecular one-pot aldol condensation/aza-addition reaction for synthesizing pyrrolo[3,2-c]pyridinone derivatives, demonstrating its versatility in chemical synthesis (Zhang et al., 2017).
  • Schneller et al. (1984) described the synthesis of this compound from N-alkylaminoacetaldehyde, highlighting a synthetic procedure for preparing such compounds with specific regiospecific placement of the N-1 substituent (Schneller et al., 1984).

Mechanism of Action

  • Anticancer Agents : Targeting specific signaling pathways (e.g., FGFRs) involved in tumor growth .

Properties

IUPAC Name

1-methyl-5H-pyrrolo[3,2-c]pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-10-5-3-6-7(10)2-4-9-8(6)11/h2-5H,1H3,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYHYEXYPTIGYGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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